molecular formula C8H8BrNO4 B11855738 Dimethyl 3-bromo-1H-pyrrole-2,5-dicarboxylate

Dimethyl 3-bromo-1H-pyrrole-2,5-dicarboxylate

Cat. No.: B11855738
M. Wt: 262.06 g/mol
InChI Key: WRSDFYUJGCOWCW-UHFFFAOYSA-N
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Description

Dimethyl 3-bromo-1H-pyrrole-2,5-dicarboxylate is a brominated pyrrole derivative featuring methyl ester groups at positions 2 and 5 of the heterocyclic ring. The bromine substituent at position 3 introduces both steric and electronic effects, making the compound a versatile intermediate in organic synthesis. Pyrrole derivatives are widely studied due to their presence in natural products, pharmaceuticals, and functional materials. This compound’s ester groups enhance its solubility in organic solvents, facilitating its use in coupling reactions or as a precursor for further functionalization.

Properties

IUPAC Name

dimethyl 3-bromo-1H-pyrrole-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-13-7(11)5-3-4(9)6(10-5)8(12)14-2/h3,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSDFYUJGCOWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-bromo-1H-pyrrole-2,5-dicarboxylate typically involves the bromination of dimethyl pyrrole-2,5-dicarboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-bromo-1H-pyrrole-2,5-dicarboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylate derivatives.

    Reduction Reactions: Reduction of the ester groups can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrole derivatives.

    Oxidation Reactions: Products include oxidized pyrrole-2,5-dicarboxylate derivatives.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

Scientific Research Applications

Chemistry

Dimethyl 3-bromo-1H-pyrrole-2,5-dicarboxylate serves as a valuable intermediate in organic synthesis. Its ability to participate in diverse chemical reactions allows researchers to create various derivatives that can be utilized in further synthetic pathways.

Biology

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents.
Bacterial StrainActivity Observed
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition
  • Antitumor Activity : In vitro studies indicate significant inhibition of cancer cell growth in various lines, such as MCF-7 (breast cancer) and A549 (lung cancer).
Cancer Cell LineInhibition Percentage
MCF-770% inhibition
HeLa65% inhibition
A54975% inhibition

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features may allow it to interact with specific biological targets involved in disease pathways, making it a candidate for drug development.

Industry

In material science, this compound is explored for applications in developing new materials with specific electronic or optical properties. Its unique reactivity allows for modifications that can tailor materials for particular industrial applications.

Case Studies

Recent studies highlight the compound's potential in various applications:

  • Antimicrobial Study : A comparative study of pyrrole derivatives showed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics.
  • Antitumor Research : Another study focused on evaluating the antitumor effects of this compound against different cancer cell lines. The results indicated significant growth inhibition, suggesting its utility in cancer therapy.

Mechanism of Action

The mechanism of action of Dimethyl 3-bromo-1H-pyrrole-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Pyrrole Derivatives

Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate (CAS: 944483-27-6)

  • Substituent : A formyl group replaces bromine at position 3.
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) and condensations, contrasting with bromine’s propensity for cross-coupling (e.g., Suzuki or Ullmann reactions).
  • Applications : The formyl group is pivotal in synthesizing Schiff bases or extended π-conjugated systems for materials science .

Dimethyl 4-ethoxy-1-(4-methyl-2-pyridyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate

  • Substituents : Ethoxy and pyridyl groups introduce hydrogen-bonding and π-π stacking capabilities.
  • Interactions : Crystal packing reveals π-π stacking between pyridyl and pyrrole rings (3.55 Å), absent in the brominated analog. This structural feature enhances solid-state stability and may influence solubility .

Pyrazole Derivatives

Dimethyl 1-(3-chloro-4-methyl)-1H-pyrazole-3,4-dicarboxylate

  • Substituent : Chlorine at position 3 and a methyl group at position 4.
  • Hydrogen Bonding : Forms C–H⋯O hydrogen bonds into C(5)C(8)[R12(7)] chains, whereas brominated pyrroles may exhibit stronger halogen bonds due to bromine’s polarizability .

Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate Substituent: A cyanobenzyl group at position 1. Interactions: Lacks significant intermolecular hydrogen bonds, unlike brominated pyrroles, which may engage in halogen-mediated crystal packing .

Key Observations :

  • Bromine’s electronegativity and size enhance electrophilic substitution regioselectivity compared to smaller halogens (e.g., chlorine) .
  • Ester groups in all compounds improve solubility for solution-phase reactions, critical for catalytic processes .

Crystallographic and Intermolecular Interactions

Compound Notable Interactions Crystal Packing Feature
Dimethyl 3-bromo-1H-pyrrole-2,5-dicarboxylate Potential Br⋯O halogen bonds (not explicitly reported) Likely layered structures
Dimethyl 1-(4-methyl-2-pyridyl)-pyrrole derivative π-π stacking (3.55 Å) and C–H⋯O bonds Stabilized supramolecular frameworks
Dimethyl 1-cyanomethyl-pyrazole-3,5-dicarboxylate Centrosymmetric R22(10) dimers via C–H⋯O Dense hydrogen-bonded networks

Insights :

  • Bromine’s polarizability may promote halogen bonding, influencing crystal morphology and melting points .
  • Pyridyl and ethoxy groups in related pyrroles introduce additional hydrogen-bonding motifs absent in the brominated analog .

Biological Activity

Dimethyl 3-bromo-1H-pyrrole-2,5-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and a comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a pyrrole ring with two ester groups at the 2 and 5 positions and a bromine atom at the 3 position. These structural elements contribute to its reactivity and potential pharmacological properties. The presence of bromine enhances its interaction with biological targets, making it a subject of interest for further studies in drug development.

Biological Activities

Research indicates that pyrrole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in microbial resistance mechanisms. Its ability to inhibit certain bacterial strains has been noted, although specific data on this compound is limited.
  • Anti-inflammatory Properties : The compound's potential to modulate inflammatory pathways has been suggested based on its structural features. Similar compounds have shown promise in reducing inflammation in various models.
  • Antitumor Activity : Some studies on related pyrrole compounds indicate potential antitumor effects. For example, pyrrole derivatives have been evaluated for their inhibitory activities against various cancer cell lines, showing varying degrees of potency .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds can provide insight into the biological activity of this compound:

Compound NameStructure HighlightsUnique Features
Dimethyl 1H-pyrrole-2-carboxylateContains a single carboxylate groupLess reactive than dibrominated counterparts
Ethyl 3-bromo-1H-pyrrole-2-carboxylateFeatures a bromo substituentExhibits different solubility properties
Dimethyl 3-bromo-1H-pyrrole-2-carboxylateSimilar structure but fewer brominesPotentially lower biological activity
Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylateDual bromination enhances reactivityNotable for its pharmacological properties

This table illustrates how the unique dual bromination and dicarboxylate functionality of this compound may enhance its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrrole derivatives for various biological activities:

  • Anti-Tuberculosis Activity : In one study, pyrrole derivatives were designed based on structure-guided strategies. Compounds showed excellent activity against drug-resistant tuberculosis strains with minimal cytotoxicity. This suggests that modifications in the pyrrole structure can lead to significant improvements in therapeutic efficacy against resistant pathogens .
  • Antimicrobial Evaluation : Another study highlighted the synthesis of halogenated pyrroles and their evaluation against multiple bacterial strains. The results indicated that certain substitutions could enhance antimicrobial potency significantly .

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